molecular formula C8H11ClF3NO B6275989 5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride CAS No. 2763759-80-2

5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride

Cat. No.: B6275989
CAS No.: 2763759-80-2
M. Wt: 229.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1-azabicyclo[321]octan-4-one hydrochloride is a bicyclic compound featuring a trifluoromethyl group and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride typically involves the use of organocatalysis. One common method starts with 1,4-cyclohexadione and unsaturated nitrodienes, which undergo a domino Michael-Henry reaction using different organocatalysts . The reaction conditions often include mild temperatures and environmentally benign solvents to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 5-(trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound in various research applications.

Properties

CAS No.

2763759-80-2

Molecular Formula

C8H11ClF3NO

Molecular Weight

229.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.